Cas no 17064-47-0 (2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole)

2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole is a high-purity organic compound primarily used as a blue-emitting fluorescent material in optoelectronic applications. Its rigid conjugated structure ensures excellent thermal and photochemical stability, making it suitable for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. The compound exhibits strong fluorescence with high quantum yield, contributing to efficient light emission. Its biphenyl and phenyl substituents enhance solubility in common organic solvents, facilitating processing in thin-film deposition. This material is particularly valued for its consistent performance in device fabrication, offering reliable electron transport properties and minimal degradation under operational conditions.
2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole structure
17064-47-0 structure
Product name:2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole
CAS No:17064-47-0
MF:C25H17NO
MW:347.408586263657
MDL:MFCD00005768
CID:156165
PubChem ID:329750476

2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole
    • 2-(4-Biphenylyl)-6-phenylbenzoxazole
    • 6-phenyl-2-(4-phenylphenyl)-1,3-benzoxazole
    • Benzoxazole,2-[1,1'-biphenyl]-4-yl-6-phenyl-
    • 2-(2-CHLORO-ACETYLAMINO)-5-METHYL-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
    • 2-(4-Biphenyl)-6-phenylbenzoxazole
    • 2-(4-biphenyl-3-ido)-5-phenylbenzoxazole
    • 2-(4-biphenylyl)-6-phenyl-1,3-benzoxazole
    • 2-biphenyl-4-yl-6-phenyl-benzooxazole
    • PBBO
    • Purumforscintillation
    • 2-(Biphenyl-4-yl)-6-phenylbenzoxazole
    • 2-(4-Biphenylyl)-6-phenylbenzoxazolePBBO
    • 2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE 9&
    • 2-[1,1’-biphenyl]-4-yl-6-phenyl-benzoxazol
    • 2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE, FO R SCINTILLATION
    • 2-[1,1'-Biphenyl]-4-yl-6-phenyl-1,3-benzoxazole #
    • J-010641
    • 2-(4-Biphenylyl)-6-phenylbenzoxazole, BioReagent, suitable for scintillation, >=98.0% (TLC)
    • Benzoxazole, 2-(1,1'-biphenyl)-4-yl-6-phenyl-
    • 2-(biphenyl-4-yl)-6-phenylbenzo[d]oxazole
    • Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl-
    • Oprea1_507347
    • 2-(4'-biphenylyl)-6-phenyl-benzoxazole
    • FT-0637485
    • AKOS015889602
    • WISWLZYHZLVSMO-UHFFFAOYSA-N
    • EINECS 241-125-2
    • NS00055111
    • DTXSID6066155
    • 17064-47-0
    • SCHEMBL590701
    • DB-043827
    • MDL: MFCD00005768
    • Inchi: InChI=1S/C25H17NO/c1-3-7-18(8-4-1)20-11-13-21(14-12-20)25-26-23-16-15-22(17-24(23)27-25)19-9-5-2-6-10-19/h1-17H
    • InChI Key: WISWLZYHZLVSMO-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C5=CC=CC=C5)O3

Computed Properties

  • Exact Mass: 347.13100
  • Monoisotopic Mass: 347.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 26A^2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Crystallization.
  • Density: 1.1510 (rough estimate)
  • Melting Point: 198-199 °C (lit.)
  • Boiling Point: 481.96°C (rough estimate)
  • Flash Point: 224.4°C
  • Refractive Index: 1.6000 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 26.03000
  • LogP: 6.82880
  • Solubility: Not determined.

2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25

2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015928-25g
2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole
17064-47-0 98%()
25g
¥5291 2023-09-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015928-5g
2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole
17064-47-0 98%()
5g
¥1928 2023-09-10
SHENG KE LU SI SHENG WU JI SHU
sc-213667-1 g
2-(4-Biphenylyl)-6-phenylbenzoxazole,
17064-47-0
1g
¥451.00 2023-06-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B121498-5g
2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole
17064-47-0 ,≥98%(HPLC)
5g
¥1606.90 2023-09-04
1PlusChem
1P00AP5H-25g
2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE
17064-47-0 ≥ 99.5% (TLC)
25g
$1284.00 2024-06-19
A2B Chem LLC
AE98357-1g
2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE
17064-47-0 ≥ 99.5% (TLC)
1g
$81.00 2024-04-20
eNovation Chemicals LLC
D122312-25g
2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE
17064-47-0 97%
25g
$850 2024-05-23
eNovation Chemicals LLC
D122312-25g
2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE
17064-47-0 97%
25g
$850 2025-02-27
eNovation Chemicals LLC
D122312-25g
2-(4-BIPHENYLYL)-6-PHENYLBENZOXAZOLE
17064-47-0 97%
25g
$850 2025-03-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B121498-1g
2-([1,1'-Biphenyl]-4-yl)-6-phenylbenzo[d]oxazole
17064-47-0 ,≥98%(HPLC)
1g
¥360.90 2023-09-04

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